molecular formula C17H15ClN2O B11832181 5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide CAS No. 61295-31-6

5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide

Katalognummer: B11832181
CAS-Nummer: 61295-31-6
Molekulargewicht: 298.8 g/mol
InChI-Schlüssel: XRPJHHQKCLOGOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have attracted attention due to their diverse biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide typically involves the reaction of an appropriate isoindole precursor with chloroethylamine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-2H-isoindole-1-carboxamide
  • N-ethyl-3-phenyl-2H-isoindole-1-carboxamide
  • 3-Phenyl-2H-isoindole-1-carboxamide

Uniqueness

5-Chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide is unique due to the presence of both chloro and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61295-31-6

Molekularformel

C17H15ClN2O

Molekulargewicht

298.8 g/mol

IUPAC-Name

5-chloro-N-ethyl-3-phenyl-2H-isoindole-1-carboxamide

InChI

InChI=1S/C17H15ClN2O/c1-2-19-17(21)16-13-9-8-12(18)10-14(13)15(20-16)11-6-4-3-5-7-11/h3-10,20H,2H2,1H3,(H,19,21)

InChI-Schlüssel

XRPJHHQKCLOGOA-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.